4-(Benzyloxy)butylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

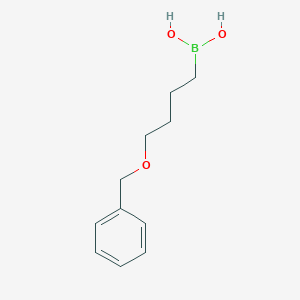

4-(Benzyloxy)butylboronic acid is an organoboron compound that features a boronic acid functional group attached to a butyl chain, which is further connected to a benzyloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)butylboronic acid typically involves the reaction of 4-(Benzyloxy)butyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-(Benzyloxy)butyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)butylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 4-(benzyloxy)butylboronic acid, have shown promise in cancer therapy due to their ability to inhibit proteasomes and other cancer-related enzymes. Research indicates that boronic acid derivatives can selectively target cancer cells while minimizing toxicity to normal cells. For example, studies have demonstrated that certain boronic acid compounds exhibit significant inhibitory effects on the growth of various cancer cell lines, including breast and prostate cancers .

Antibacterial Properties

Recent investigations into the antibacterial properties of boronic acids reveal their potential as effective agents against resistant bacterial strains. This compound has been studied for its ability to inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound's mechanism involves reversible binding to the active site of these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Biofilm Inhibition

Another significant application is in the prevention of biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa. Research has shown that this compound can effectively inhibit biofilm development, which is crucial for treating chronic infections associated with medical devices and implants .

Organic Synthesis Applications

Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It has been utilized in the synthesis of various arylamines through palladium-catalyzed coupling reactions with nitroarenes. These reactions are significant for producing compounds with pharmaceutical relevance .

Synthesis of Complex Molecules

The compound is also employed in the synthesis of complex organic molecules. Its ability to participate in various coupling reactions allows for the construction of intricate molecular architectures that are essential in drug discovery and development. For instance, it has been used to synthesize derivatives that exhibit enhanced biological activity compared to their parent compounds .

Data Tables

Case Studies

- Anticancer Study : A study investigating a series of boronic acid derivatives found that this compound exhibited a significant reduction in cell viability in breast cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism was linked to proteasome inhibition, leading to apoptosis in cancer cells .

- Antibacterial Efficacy : In a clinical study focusing on Staphylococcus aureus, this compound was shown to enhance the activity of β-lactam antibiotics against methicillin-resistant strains, indicating its utility as an adjuvant therapy .

- Biofilm Prevention : A laboratory study revealed that treatment with this compound significantly reduced biofilm biomass formed by Pseudomonas aeruginosa on medical devices, highlighting its importance in infection control .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)butylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, modulating their activity and function.

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a benzyloxybutyl chain.

4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, offering different reactivity and properties.

Uniqueness: 4-(Benzyloxy)butylboronic acid is unique due to its extended butyl chain and benzyloxy group, which provide additional functionalization options and reactivity compared to simpler boronic acids. This makes it a valuable compound in complex organic synthesis and specialized applications.

Actividad Biológica

4-(Benzyloxy)butylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development.

This compound is characterized by its boron atom bonded to a butyl group and a benzyloxy substituent. This structure enhances its lipophilicity and stability compared to other boronic acids, which may influence its biological interactions.

Antioxidant Activity

Recent studies have shown that boronic acid derivatives exhibit significant antioxidant properties. For instance, a related compound derived from phenyl boronic acid demonstrated high antioxidant activity with IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . While specific data on this compound is limited, its structural similarity suggests potential antioxidant capabilities.

Antibacterial Activity

Boronic acids generally possess antibacterial properties. A study evaluated a phenyl boronic acid derivative, which showed effectiveness against Escherichia coli at a concentration of 6.50 mg/mL . Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial effects.

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, particularly those containing serine or thiol groups. For example, studies indicate that related compounds can act as competitive inhibitors of urease, an enzyme involved in the metabolism of urea . The inhibition mechanism often involves the formation of a reversible bond with the enzyme's active site.

Case Study: Anticancer Potential

In vitro studies have shown that certain boronic acid derivatives can exert cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, a synthesized compound from quercetin exhibited high cytotoxicity (IC50: 18.76 µg/mL) against MCF-7 cancer cells without toxic effects on normal cell lines . This suggests that this compound may also hold promise in anticancer applications.

Table: Biological Activities of Boronic Acid Derivatives

| Activity | Compound | IC50 Value | Remarks |

|---|---|---|---|

| Antioxidant | Quercetin-derived boron compound | 0.11 µg/mL (ABTS) | High antioxidant activity |

| Antibacterial | Phenyl boronic acid derivative | 6.50 mg/mL | Effective against E. coli |

| Urease Inhibition | Boronates (general class) | Varies | Competitive inhibition observed |

| Cytotoxicity | Quercetin-derived compound | 18.76 µg/mL (MCF-7) | High cytotoxicity against cancer cells |

Propiedades

IUPAC Name |

4-phenylmethoxybutylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGGTSQXLQEGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCOCC1=CC=CC=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.